S3I-1757

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Cancer Research

Scientific Field: Oncology

Summary of Application: S3I-1757 is a STAT3-STAT3 dimerization disruptor that inhibits STAT3 activity, tumor survival, migration, and invasion . It selectively inhibits the phosphorylation of STAT3 over Akt and Erk1/2, nuclear accumulation of P-Y705-STAT3, STAT3-DNA binding, and transcriptional activation . It suppresses the expression levels of STAT3 target genes such as Bcl-xL, survivin, cyclin D1, and MMP9 .

Methods of Application: The compound was applied to human cancer cells in vitro. Fluorescence polarization assays and molecular modeling were used to show that S3I-1757 interacts with the Y-705 binding site in the STAT3-SH2 domain and displaces fluorescein-labelled GpYLPQTV phosphotyrosine peptide from binding to STAT3 .

Results: Treatment with S3I-1757 inhibited anchorage-dependent and -independent growth, migration, and invasion of human cancer cells which depend on STAT3 selectively over those that do not .

Application in Drug Delivery Research

Scientific Field: Drug Delivery and Translational Research

Summary of Application: S3I-1757 has been encapsulated in methoxy poly (ethylene oxide)- b -poly (ε-caprolactone) (PEO 114 - b -PCL 22) and methoxy poly (ethylene oxide)- b -poly (α-benzyl carboxylate-ε-caprolactone) (PEO 114 - b -PBCL 20) micelles for delivery to B16-F10 melanoma cells .

Methods of Application: The compound was encapsulated in polymeric micelles using co-solvent evaporation . The micelles showed high encapsulation efficiency (>88%), slow release profile (<32% release in 24 h) under physiological conditions, and a desirable average diameter for tumor targeting (33–54 nm) .

Results: Micelles of S3I-1757 were able to significantly improve the function of B16-F10 tumor-exposed immunosuppressed dendritic cells (DCs) in the production of IL-12 . In a B16-F10 melanoma mouse model, S3I-1757 micelles inhibited tumor growth and enhanced the survival of tumor-bearing mice more than free S3I-1757 .

Application in Myeloma Treatment

Scientific Field: Hematology

Summary of Application: S3I-1757 has been used in the treatment of multiple myeloma (MM). It has been shown to contribute to drug resistance in MM. The clinical utility of stat3 inhibitors in treating mm has been limited, partly related to some of their pharmacologic properties .

Methods of Application: To overcome these challenges, S3I-1757 was loaded into nanoparticles (NP) and decorated with monoclonal anti-CD38 antibodies. The NP loaded with S3I-1757, labeled as S3I-NP, were generated. S3I-NP decorated with anti-CD38 (labeled as CD38-S3I-NP) were found to have a similar nanoparticular size, drug encapsulation, and loading as S3I-NP .

Results: The decoration of anti-CD38 on these NP significantly increased the cellular uptake by two MM cell lines. Accordingly, CD38-S3I-NP showed a significantly lower inhibitory concentration at 50% (IC50) compared to S3I-NP in two IL6-stimulated MM cell lines. In a xenograft mouse model, CD38-S3I-NP significantly reduced the tumor size by 4-fold compared to S3I-NP on day 12 after drug administration .

Application in Drug Delivery

Scientific Field: Drug Delivery

Summary of Application: S3I-1757 has been encapsulated in micelles for delivery to B16-F10 melanoma cells .

Methods of Application: The compound was encapsulated in polymeric micelles using co-solvent evaporation. The micelles showed high encapsulation efficiency (>88%), slow release profile (<32% release in 24 h) under physiological conditions, and a desirable average diameter for tumor targeting (33–54 nm) .

Results: Micelles of S3I-1757 were able to significantly improve the function of B16-F10 tumor-exposed immunosuppressed dendritic cells (DCs) in the production of IL-12. In a B16-F10 melanoma mouse model, S3I-1757 micelles inhibited tumor growth and enhanced the survival of tumor-bearing mice more than free S3I-1757 .

S3I-1757 is a small molecule inhibitor specifically designed to disrupt the dimerization of Signal Transducer and Activator of Transcription 3, commonly referred to as STAT3. This compound has garnered attention due to its potential in targeting various cancers where STAT3 is aberrantly activated. By inhibiting the dimerization process, S3I-1757 effectively reduces STAT3 activity, which is crucial for tumor survival, migration, and invasion .

The primary chemical reaction involving S3I-1757 is its interaction with the STAT3 protein. The compound binds to the dimerization interface of STAT3, preventing the formation of functional dimers necessary for its transcriptional activity. This inhibition leads to a cascade of downstream effects, including reduced expression of genes that promote cancer cell proliferation and survival .

S3I-1757 has demonstrated significant biological activity in various preclinical studies. It inhibits both anchorage-dependent and anchorage-independent growth of human cancer cells, showcasing its potential as an anti-cancer agent. Furthermore, S3I-1757 has been shown to suppress cellular migration and invasion, critical processes in cancer metastasis . Its efficacy has been confirmed through multiple assays, including immunocytochemistry and Western blot analyses, which demonstrate a reduction in phosphorylated STAT3 levels in treated cells .

The synthesis of S3I-1757 involves several key steps that typically include:

- Starting Materials: The synthesis begins with readily available chemical precursors.

- Reagents: Various reagents are employed to facilitate reactions that lead to the formation of the core structure of S3I-1757.

- Purification: After synthesis, purification methods such as chromatography are used to isolate the final product from unreacted materials and by-products.

Detailed methodologies can be found in specific research publications that outline the synthetic pathways used for S3I-1757

S3I-1757 holds promise in several applications:

Interaction studies have shown that S3I-1757 selectively targets the dimerization interface of STAT3, distinguishing it from other inhibitors that may not have this specificity. These studies often involve biochemical assays that measure binding affinity and functional assays assessing downstream signaling effects following treatment with S3I-1757 .

Several compounds have been developed with similar mechanisms targeting STAT proteins or related pathways. Here are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| S3I-1756 | Inhibits STAT3 dimerization but less potent than S3I-1757 | Slightly altered structure leading to reduced efficacy |

| Stattic | Inhibits STAT3 activation by preventing phosphorylation | Non-specific; affects multiple pathways |

| C188-9 | Disrupts STAT3 dimerization and promotes apoptosis in cancer cells | Also targets other oncogenic pathways |

S3I-1757 stands out due to its specific action on the dimerization interface of STAT3, making it a more targeted approach compared to other compounds that may have broader effects on multiple signaling pathways .

Chemical Identity and Nomenclature

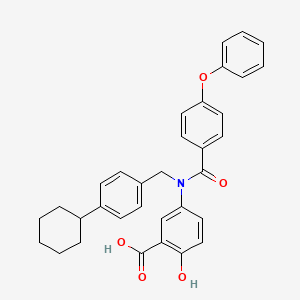

S3I-1757 is a synthetic small molecule compound that serves as a selective inhibitor of Signal Transducer and Activator of Transcription 3 homodimerization [1] [2]. The compound is registered under the Chemical Abstracts Service number 1456602-51-9 [3] [5]. The systematic International Union of Pure and Applied Chemistry name for S3I-1757 is 5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid [12] [5]. Alternative chemical nomenclature includes 5-[(4-Cyclohexyl-benzyl)-(4-phenoxy-benzoyl)-amino]-2-hydroxy-benzoic acid [5] and 5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid [12].

The compound is catalogued in multiple chemical databases with various identifiers including ChEMBL3133459 and PubChem Compound Identification Number 73672447 [12]. S3I-1757 belongs to the chemical class of salicylic acid derivatives and represents a benzoic acid-based Signal Transducer and Activator of Transcription 3 inhibitor [7] [21]. The compound designation "S3I-1757" originates from its development as part of a series of Signal Transducer and Activator of Transcription 3 inhibitors, where "S3I" denotes Signal Transducer and Activator of Transcription 3 inhibitor and "1757" represents the specific compound number in the development series [2] [4].

Molecular Structure and Configuration

S3I-1757 possesses the molecular formula C₃₃H₃₁NO₅ with a molecular weight of 521.60 or 521.61 grams per mole [1] [3] [5]. The compound features a complex molecular architecture centered around a salicylic acid core structure [2] [15]. The molecular backbone consists of three primary structural components: a 4-cyclohexylbenzyl moiety, a 4-phenoxybenzoyl group, and a 2-hydroxybenzoic acid (salicylic acid) framework [5] [12].

The structural configuration includes a cyclohexyl substituent attached to a benzyl group, which is connected through an amide linkage to the salicylic acid core [2] [12]. The phenoxy group provides additional aromatic character and contributes to the overall three-dimensional conformation of the molecule [12]. The International Chemical Identifier string for S3I-1757 is InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38) [3] [12].

The Simplified Molecular Input Line Entry System representation is C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 [3] [12]. Computational analyses indicate that S3I-1757 has eight rotatable bonds, five hydrogen bond acceptors, and two hydrogen bond donors [12]. The compound exhibits a calculated XLogP3-AA value of 8.2, indicating high lipophilicity [12].

Physical and Chemical Characteristics

S3I-1757 appears as a white powder at room temperature with good solubility characteristics in organic solvents [8]. The compound demonstrates solubility of 10 millimolar in dimethyl sulfoxide, making it suitable for biological assay applications [1]. The exact mass of S3I-1757 is 521.22022309 Daltons as determined by computational methods [12].

The compound exhibits specific binding characteristics toward the Signal Transducer and Activator of Transcription 3 protein, with an inhibitory concentration for 50% inhibition value of 13.5 ± 0.5 micromolar in fluorescence polarization assays [2] [4]. This binding affinity represents the concentration required to displace 50% of fluorescein-labeled GpYLPQTV phosphotyrosine peptide from Signal Transducer and Activator of Transcription 3 [2] [15]. In alternative assay systems, S3I-1757 demonstrated an inhibitory concentration for 50% inhibition of 7.39 ± 0.95 micromolar for disrupting Signal Transducer and Activator of Transcription 3-peptide interactions [14].

The compound shows selective activity against Signal Transducer and Activator of Transcription 3 deoxyribonucleic acid binding with an inhibitory concentration for 50% inhibition of 0.31 ± 0.18 micromolar in enzyme-linked immunosorbent assay-based assays [14]. Surface plasmon resonance studies have indicated binding affinity values in the low micromolar range for direct protein interactions [21]. The compound maintains stability in biological buffer systems and demonstrates consistent activity across multiple assay platforms [2] [14].

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 521.60-521.61 g/mol | Computational/Experimental [1] [3] |

| Solubility in Dimethyl Sulfoxide | 10 mM | Experimental [1] |

| Fluorescence Polarization IC₅₀ | 13.5 ± 0.5 μM | Experimental [2] |

| Binding Affinity IC₅₀ | 7.39 ± 0.95 μM | Fluorescence Polarization [14] |

| DNA Binding Inhibition IC₅₀ | 0.31 ± 0.18 μM | ELISA-based assay [14] |

| XLogP3-AA | 8.2 | Computational [12] |

| Hydrogen Bond Donors | 2 | Computational [12] |

| Hydrogen Bond Acceptors | 5 | Computational [12] |

Structure-Activity Relationships of S3I-1757 and Analogs

Structure-activity relationship studies have revealed critical structural features essential for S3I-1757's biological activity [2] [15]. The compound was developed through systematic modifications of the earlier Signal Transducer and Activator of Transcription 3 inhibitor S3I-201, with significant improvements in potency and selectivity [11] [2]. The cyclohexyl substituent represents a crucial structural element for maintaining high binding affinity to the Signal Transducer and Activator of Transcription 3 Src Homology 2 domain [2] [15].

Comparative analysis with the closely related analog S3I-1756 demonstrates the importance of the cyclohexyl group [2] [4]. S3I-1756, which contains a methoxy group instead of the cyclohexyl substituent, shows dramatically reduced activity with inhibitory concentrations exceeding 400 micromolar in fluorescence polarization assays [2] [15]. This represents more than a 29-fold loss of potency compared to S3I-1757, highlighting the critical role of the cyclohexyl moiety in maintaining protein-ligand interactions [2] [15].

Molecular modeling studies have elucidated the binding mode of S3I-1757 within the phosphotyrosine binding pocket of the Signal Transducer and Activator of Transcription 3 Src Homology 2 domain [2] [15]. The compound forms four hydrogen bonds with key amino acid residues including Arginine-609 and Glutamic acid-612, compared to only three hydrogen bonds formed by the less active analog S3I-1756 [2]. Additionally, S3I-1757 establishes two excellent cation-π interactions with Lysine-591, with nitrogen to phenyl ring centroid distances of 3.9 Angstroms for the salicylate phenyl group and 3.5 Angstroms for the cyclohexyl-substituted phenyl group [2].

The superior binding characteristics of S3I-1757 result from multiple favorable interactions: the cyclohexyl substituent occupies a negatively charged binding pocket where it forms optimal van der Waals contacts, while the salicylic acid group interacts with Src Homology 2 domain amino acids known to bind phosphotyrosine-705 of Signal Transducer and Activator of Transcription 3 [2] [15]. In contrast, S3I-1756 forms weaker cation-π interactions with distances of 4.6 Angstroms for the salicylate phenyl group and 4.5 Angstroms for the phenoxy-substituted phenyl group [2].

| Compound | Substituent | FP IC₅₀ (μM) | H-bonds | Cation-π Interactions | Activity Ratio |

|---|---|---|---|---|---|

| S3I-1757 | Cyclohexyl | 13.5 ± 0.5 | 4 | 2 (strong) | 1.0 |

| S3I-1756 | Methoxy | >400 | 3 | 2 (weak) | >29-fold less active |

Structure-activity relationship studies have also been conducted with other analogs in the series, including modifications to the salicylic acid core and variations in the aromatic substituents [22]. Replacement of cyclohexyl groups with heterocyclic alternatives such as tetrahydropyran or piperidine generally results in decreased activity, although some tetrahydropyran analogs maintain moderate potency [22]. These findings emphasize the importance of the specific three-dimensional arrangement and electronic properties of the cyclohexyl substituent for optimal Signal Transducer and Activator of Transcription 3 binding [22].

Signal Transducer and Activator of Transcription 3 is a 770 amino acid, 88 kilodalton protein encoded on chromosome 17q21.31 that serves as both a signal transducer and transcription activator in cellular responses to cytokines and growth factors [1] [2]. The protein exhibits a characteristic multi-domain architecture shared among Signal Transducer and Activator of Transcription family members, consisting of six main structural motifs that contribute to its diverse biological functions [3] [4].

The amino-terminal domain encompasses residues 1-125 and mediates protein-protein interactions essential for transcriptional regulation and chromatin remodeling [3] [5]. This domain facilitates Signal Transducer and Activator of Transcription 3 binding to weak binding sites through tetramer formation and plays a critical role in nuclear accumulation of phosphorylated dimers [4]. Research demonstrates that the amino-terminal domain is essential for dimerization of unphosphorylated Signal Transducer and Activator of Transcription 3 but not for assembly of tyrosine-phosphorylated dimers [5].

The coiled-coil domain, spanning approximately residues 139-318, promotes interactions with regulatory proteins and transcription factors [6] [7]. This domain appears to be required for constitutive nuclear localization signals function, as small deletions within this region can abrogate nuclear import [7]. Studies show that the coiled-coil domain binds to importin-alpha3 in testis and importin-alpha6 nuclear localization signal adapters in most cells [7]. Additionally, this domain exhibits regulatory interactions with the carboxy-terminal domain that modulate receptor binding activity [8].

The deoxyribonucleic acid-binding domain, located between residues 320-493, makes direct contact with Signal Transducer and Activator of Transcription 3 regulated gene promoters [9] [3]. This domain controls deoxyribonucleic acid-binding specificity and determines the ability to discriminate between general and specific binding sites [9]. Point mutations within this region reduce deoxyribonucleic acid binding capacity without affecting phosphorylation or dimerization [9].

The linker domain bridges the deoxyribonucleic acid-binding domain and Src Homology 2 domain, contributing to overall protein stability and allosteric communication between domains [6] [3]. Mutations in this region, such as the I568F mutation found in hyperimmunoglobulin E syndrome, induce conformational changes in the Src Homology 2, deoxyribonucleic acid-binding, and coiled-coil domains [6].

The Src Homology 2 domain, encompassing residues 575-679, mediates dimerization through interactions with phosphorylated tyrosine motifs [3] [10]. This domain facilitates binding to phosphorylated tyrosine-705 residues on Signal Transducer and Activator of Transcription 3 partners and contains a strictly conserved arginine residue (Arg609) that stabilizes phosphotyrosine binding through favorable electrostatic interactions [3]. The Src Homology 2 domain is essential for both phosphorylated and non-phosphorylated Signal Transducer and Activator of Transcription 3 dimer formation [11].

The transactivation domain, located at the carboxy-terminus (residues 680-770), is intrinsically disordered and highly conserved among Signal Transducer and Activator of Transcription proteins [3] [4]. This domain is responsible for transcriptional activation of target genes and contains the critical tyrosine-705 phosphorylation site required for canonical activation [3]. When phosphorylated, tyrosine-705 reinforces protein-protein interactions by binding to specific sites in the Src Homology 2 domain of dimerization partners [3].

Canonical Activation Mechanisms

The canonical Signal Transducer and Activator of Transcription 3 signaling pathway involves a precisely orchestrated sequence of molecular events initiated by extracellular stimuli and culminating in transcriptional regulation [12] [13]. This pathway begins with ligand binding to cell surface receptors, including cytokine receptors for interleukin-6 family members, growth factor receptors, and other receptor systems [12] [13].

Upon ligand engagement, receptor activation induces specific tyrosine phosphorylation of receptor chains, creating docking sites for recruitment of latent cytoplasmic Signal Transducer and Activator of Transcription 3 monomers [12]. The Signal Transducer and Activator of Transcription 3 recruitment occurs through Src Homology 2 domain-mediated interactions with phosphotyrosine motifs on activated receptors [12]. The kinase activity responsible for Signal Transducer and Activator of Transcription 3 phosphorylation depends on the specific receptor type, with growth factor receptors utilizing intrinsic receptor tyrosine kinase activity and cytokine receptors employing associated Janus kinases [12].

The central activation event involves phosphorylation of tyrosine-705 in the transactivation domain, catalyzed by receptor-associated kinases including Janus kinase 1, Janus kinase 2, Tyk2, or receptor tyrosine kinases [3] [13]. This phosphorylation dramatically alters Signal Transducer and Activator of Transcription 3 structure and function, promoting conformational changes that facilitate dimerization [3]. Non-receptor tyrosine kinases such as Src, Abl, and other family members can also directly phosphorylate Signal Transducer and Activator of Transcription 3 at tyrosine-705 [13].

Phosphorylation triggers homodimerization through reciprocal Src Homology 2 domain-phosphotyrosine interactions, wherein the Src Homology 2 domain of each monomer recognizes and binds the phosphorylated tyrosine-705 residue of its partner [12] [14]. This creates stable dimers with enhanced affinity for deoxyribonucleic acid and altered subcellular localization properties [14]. The dimer interface involves multiple contact points beyond the Src Homology 2-phosphotyrosine interaction, suggesting that dimerization involves cooperative binding mechanisms [15].

Nuclear translocation of phosphorylated dimers occurs through interaction with importin proteins, including importin-alpha5, importin-alpha7, and importin-beta [12]. The nuclear pore complex facilitates passage of dimers into the nucleus, where they accumulate and bind to specific deoxyribonucleic acid response elements [12]. Nuclear retention of phosphorylated Signal Transducer and Activator of Transcription 3 ensures sustained transcriptional activity [3].

In the nucleus, Signal Transducer and Activator of Transcription 3 dimers recognize and bind to gamma interferon activation sequence elements and similar palindromic deoxyribonucleic acid sequences in target gene promoters [16]. Binding specificity is determined by the deoxyribonucleic acid-binding domain, while transcriptional activation requires the transactivation domain [3]. Additional phosphorylation at serine-727 by mitogen-activated protein kinases enhances transcriptional activity and allows maximal gene expression [12].

The canonical pathway is tightly regulated by negative feedback mechanisms, including suppressor of cytokine signaling proteins, protein inhibitors of activated Signal Transducers and Activators of Transcription, and phosphatases [13] [17]. These regulatory systems ensure transient activation under physiological conditions and prevent pathological hyperactivation [17].

Role of Dimerization in Signal Transduction

Dimerization represents the central mechanism governing Signal Transducer and Activator of Transcription 3 signal transduction, converting monomeric transcription factors into active deoxyribonucleic acid-binding complexes capable of regulating gene expression [10] [14]. This process occurs through distinct mechanisms depending on the phosphorylation status of Signal Transducer and Activator of Transcription 3 and involves multiple protein domains working in concert [18] [11].

Phosphorylation-dependent dimerization constitutes the primary mechanism of Signal Transducer and Activator of Transcription 3 activation, involving reciprocal interactions between Src Homology 2 domains and phosphorylated tyrosine-705 residues [10] [18]. Fluorescence resonance energy transfer studies demonstrate that Signal Transducer and Activator of Transcription 3 exists as monomers in unstimulated cells but rapidly forms dimers upon tyrosine phosphorylation [18]. The dimerization process involves a two-fold increase in fluorescence resonance energy transfer signal, indicating either increased dimer formation or conformational changes that enhance energy transfer efficiency [18].

The Src Homology 2 domain serves as the primary dimerization interface, recognizing phosphorylated tyrosine residues with high specificity [11]. Critical to this interaction is arginine-609 within the Src Homology 2 domain, which forms favorable electrostatic interactions with the negatively charged phosphate group on tyrosine-705 [3]. Mutations affecting Src Homology 2 domain function completely abolish both phosphorylated and non-phosphorylated Signal Transducer and Activator of Transcription 3 dimerization, demonstrating its essential role in protein-protein interactions [11].

Unphosphorylated Signal Transducer and Activator of Transcription 3 also forms dimers through a distinct mechanism involving the amino-terminal domain [5] [11]. Native gel electrophoresis and dual-focus fluorescence correlation spectroscopy studies reveal that the amino-terminal domain (residues 1-125) is essential for formation of unphosphorylated dimers but dispensable for phosphorylated dimer assembly [5]. Deletion of the amino-terminal domain produces monomeric Signal Transducer and Activator of Transcription 3 that shuttles faster between cytoplasm and nucleus, indicating that dimerization is not required for nucleocytoplasmic transport of latent Signal Transducer and Activator of Transcription 3 [5].

The dimerization process exhibits cooperative binding characteristics, with multiple contact points contributing to dimer stability [15]. Mutational analysis reveals that residues both near and distant from the tyrosine-705 phosphorylation site affect dimerization, suggesting that dimer formation involves extensive protein-protein contacts beyond the primary Src Homology 2-phosphotyrosine interaction [15]. These multiple interaction sites likely contribute to the specificity and stability of Signal Transducer and Activator of Transcription 3 dimers.

Dimerization enables nuclear accumulation and deoxyribonucleic acid binding of Signal Transducer and Activator of Transcription 3 [19] [20]. Phosphorylated dimers exhibit enhanced nuclear retention compared to monomers, accumulating in the nucleus where they access chromatin and regulate target gene expression [19]. The dimeric state is essential for high-affinity binding to gamma interferon activation sequence elements and related deoxyribonucleic acid motifs [20].

Inhibition of dimerization effectively blocks Signal Transducer and Activator of Transcription 3 signaling, as demonstrated by studies with dimerization-deficient mutants and small molecule inhibitors [21] [22]. Compounds that disrupt Src Homology 2 domain-phosphotyrosine interactions prevent dimer formation, nuclear translocation, and transcriptional activation [21] [22]. This mechanism underlies the therapeutic potential of dimerization inhibitors like S3I-1757 for treating Signal Transducer and Activator of Transcription 3-dependent cancers [21] [22].

Transcriptional Regulation of Target Genes

Signal Transducer and Activator of Transcription 3 functions as a master transcriptional regulator controlling diverse cellular processes through direct deoxyribonucleic acid binding and interaction with other transcriptional machinery components [16] [23]. The transcriptional activity of Signal Transducer and Activator of Transcription 3 depends on nuclear translocation, sequence-specific deoxyribonucleic acid recognition, and recruitment of coactivators and chromatin remodeling complexes [19] [16].

Nuclear Signal Transducer and Activator of Transcription 3 dimers recognize and bind to specific palindromic deoxyribonucleic acid sequences known as gamma interferon activation sequence elements, typically containing the core motif TTCNNNGAA [16]. These elements are found in promoter regions of Signal Transducer and Activator of Transcription 3 target genes, where they serve as platforms for transcriptional complex assembly [16]. The deoxyribonucleic acid-binding domain determines sequence specificity, while cooperative interactions between multiple domains stabilize protein-deoxyribonucleic acid complexes [9].

Signal Transducer and Activator of Transcription 3 exhibits both cell type-independent and cell type-specific transcriptional functions [24]. Cell type-independent binding occurs at a small number of evolutionarily conserved Signal Transducer and Activator of Transcription 3-binding sites that collectively regulate core cellular functions and Signal Transducer and Activator of Transcription 3's own expression [24]. These sites are pre-bound by E2F1 before Signal Transducer and Activator of Transcription 3 activation, creating poised transcriptional states that enable rapid gene induction [24].

Cell type-specific transcriptional programs involve larger sets of Signal Transducer and Activator of Transcription 3-binding events that determine distinct biological outcomes in different cell types [24]. These programs utilize transcriptional regulatory modules that assemble around Signal Transducer and Activator of Transcription 3 to drive specific gene expression patterns [24]. The modules recognize cell type-specific binding sites and associate with factors particular to each cellular context [24].

Signal Transducer and Activator of Transcription 3 target genes encompass diverse functional categories critical for cellular homeostasis and pathological processes [16] [25]. Cell cycle regulators include cyclins D1, D2, D3, and A, which promote progression through specific cell cycle phases [25]. Cell survival genes such as Bcl-xL, survivin, and Mcl-1 prevent apoptosis and enhance cellular viability [25]. Growth regulators like c-Myc, Pim kinases, and cell division cycle 25A coordinate proliferative responses [25].

Transcriptional regulation by Signal Transducer and Activator of Transcription 3 involves both direct and indirect mechanisms [16]. Direct regulation occurs through Signal Transducer and Activator of Transcription 3 binding to target gene promoters and recruitment of transcriptional machinery [16]. Indirect regulation involves Signal Transducer and Activator of Transcription 3-mediated expression of other transcription factors or chromatin modifying enzymes that subsequently affect additional gene sets [16].

Autoregulation represents an important aspect of Signal Transducer and Activator of Transcription 3 transcriptional control [26]. The Signal Transducer and Activator of Transcription 3 gene promoter contains an interleukin-6 response element with both a low-affinity Signal Transducer and Activator of Transcription 3-binding site and a cyclic adenosine monophosphate-responsive element [26]. Signal Transducer and Activator of Transcription 3 activates its own gene expression through cooperation with cyclic adenosine monophosphate-responsive element-binding proteins, creating positive feedback loops that sustain signaling [26].

Post-translational modifications modulate Signal Transducer and Activator of Transcription 3 transcriptional activity [27] [28]. Serine-727 phosphorylation by homeodomain-interacting protein kinase 2 enhances transcriptional activation in specific cell types [27]. Acetylation creates distinct transcriptional programs compared to phosphorylation, targeting different gene sets and regulatory pathways [28]. These modifications provide additional layers of transcriptional control that fine-tune Signal Transducer and Activator of Transcription 3 responses to cellular stimuli.

Pathological Activation in Cancer

Signal Transducer and Activator of Transcription 3 pathological activation represents a hallmark of human malignancies, occurring in approximately 70% of solid and hematological tumors through multiple oncogenic mechanisms [29] [25]. This aberrant activation fundamentally alters cellular behavior, promoting malignant transformation, tumor progression, metastasis, and therapeutic resistance while simultaneously suppressing anti-tumor immune responses [29] [30].

Hyperactivation mechanisms in cancer involve both genetic and epigenetic alterations that disrupt normal Signal Transducer and Activator of Transcription 3 regulation [25] [31]. Cytokine overproduction creates autocrine and paracrine signaling loops, with interleukin-6 and interleukin-10 being particularly important in sustaining constitutive activation [32] [29]. Growth factor receptor hyperactivation, including epidermal growth factor receptor, human epidermal growth factor receptor 2, and platelet-derived growth factor receptor overexpression, provides persistent upstream signals that maintain Signal Transducer and Activator of Transcription 3 phosphorylation [25].

Janus kinase hyperactivation through mutations or overexpression directly enhances Signal Transducer and Activator of Transcription 3 phosphorylation [25]. Non-receptor tyrosine kinases, particularly Src family members, also contribute to pathological activation by directly phosphorylating Signal Transducer and Activator of Transcription 3 at tyrosine-705 [33] [25]. Loss of negative regulation through suppressor of cytokine signaling protein downregulation, protein inhibitors of activated Signal Transducers and Activators of Transcription dysfunction, or phosphatase inactivation removes normal constraints on signaling duration and intensity [25].

Positive feedback loops amplify and sustain Signal Transducer and Activator of Transcription 3 activation in cancer cells [25]. Signal Transducer and Activator of Transcription 3 target genes often encode factors that further activate Signal Transducer and Activator of Transcription 3, creating self-reinforcing circuits that maintain pathological signaling [25]. Progranulin exemplifies such cofactors, being upregulated in colorectal cancer and physically interacting with Signal Transducer and Activator of Transcription 3 to sustain hyperactivation [32].

Constitutive Signal Transducer and Activator of Transcription 3 activation promotes oncogenic transformation through multiple mechanisms [25] [30]. Cell cycle progression is enhanced through upregulation of cyclins D1, D2, D3, and A, along with cell division cycle 25A, while simultaneously downregulating cyclin-dependent kinase inhibitors p21 and p27 [25]. This coordinate regulation drives cells through checkpoints and promotes uncontrolled proliferation [34].

Apoptosis resistance is conferred through Signal Transducer and Activator of Transcription 3-mediated expression of anti-apoptotic proteins including Bcl-xL, survivin, Mcl-1, and inhibitor of apoptosis proteins [25] [30]. These factors block multiple apoptotic pathways, enabling survival of cells with oncogenic mutations or under stress conditions that would normally trigger cell death [30].

Angiogenesis and metastasis are promoted through Signal Transducer and Activator of Transcription 3 regulation of vascular endothelial growth factor, hypoxia-inducible factor-1α, and matrix metalloproteinases [29] [30]. These factors stimulate blood vessel formation, facilitate invasion through extracellular matrix barriers, and enable metastatic dissemination [30].

Immune evasion represents a critical consequence of pathological Signal Transducer and Activator of Transcription 3 activation [29] [35]. Constitutively activated Signal Transducer and Activator of Transcription 3 in tumor cells promotes expression of immunosuppressive factors including vascular endothelial growth factor and interleukin-10 while inhibiting expression of immunostimulatory molecules [35]. This creates a tumor microenvironment that suppresses anti-tumor immunity and promotes immune tolerance [35].

Signal Transducer and Activator of Transcription 3 activation in tumor-associated immune cells further contributes to immune suppression [35]. Hyperactivated Signal Transducer and Activator of Transcription 3 in dendritic cells, myeloid-derived suppressor cells, natural killer cells, and regulatory T cells renders them dysfunctional or actively immunosuppressive [35]. This coordinated suppression of both innate and adaptive immunity enables tumor growth and progression [35].

Clinical evidence demonstrates strong correlations between Signal Transducer and Activator of Transcription 3 activation and poor patient outcomes across multiple cancer types [36] [37] [31]. In colorectal adenocarcinoma, phosphorylated Signal Transducer and Activator of Transcription 3 expression correlates with tumor invasion depth, lymphatic invasion, advanced staging, and reduced survival [36]. Non-small cell lung cancer patients with nuclear phosphorylated Signal Transducer and Activator of Transcription 3 expression show significantly worse prognosis, with correlations to differentiation status, lymph node metastasis, and clinical stage [37].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types